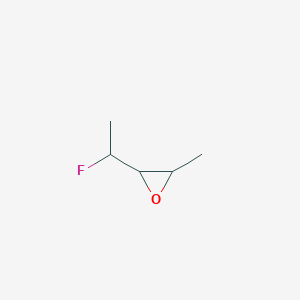

2-(1-Fluoroethyl)-3-methyloxirane

Descripción

2-(1-Fluoroethyl)-3-methyloxirane (CAS No. 125363-55-5) is a fluorinated epoxide characterized by a methyl-substituted oxirane ring with a 1-fluoroethyl group at the 2-position. Its molecular formula is C₅H₇FO, with an exact molecular weight of 148.03358 and a polar surface area (PSA) of 25.06 Ų . The compound’s structure combines the reactivity of the epoxide ring with the electronic effects of fluorine, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Propiedades

Número CAS |

125363-55-5 |

|---|---|

Fórmula molecular |

C5H9FO |

Peso molecular |

104.12 g/mol |

Nombre IUPAC |

2-(1-fluoroethyl)-3-methyloxirane |

InChI |

InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3 |

Clave InChI |

IVNNSPWYDYTEOB-UHFFFAOYSA-N |

SMILES |

CC1C(O1)C(C)F |

SMILES canónico |

CC1C(O1)C(C)F |

Sinónimos |

Oxirane, 2-(1-fluoroethyl)-3-methyl- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(1-Fluoroethyl)-3-methyloxirane with other methyloxirane derivatives:

Key Observations :

- Fluorine vs. Methoxy Groups : The fluorine substituent in 2-(1-Fluoroethyl)-3-methyloxirane enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane) .

- Polarity : All aryl-substituted derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl) share a similar PSA (~25 Ų), while bulkier groups like tert-butyl reduce polarity (PSA = 12.53 Ų) .

- Molecular Weight : Aryl-substituted analogs (e.g., 164.204 for 4-methoxyphenyl) are heavier than aliphatic derivatives (148.03 for 1-fluoroethyl) due to aromatic rings .

Epoxide Ring-Opening Reactions

- 2-(1-Fluoroethyl)-3-methyloxirane : The electron-withdrawing fluorine atom increases the electrophilicity of the epoxide ring, facilitating nucleophilic attacks (e.g., by amines or alcohols) in asymmetric synthesis .

- Aryl-Substituted Analogs : Electron-rich aryl epoxides like 2-(3,4-dimethoxyphenyl)-3-methyloxirane undergo [3+2] cycloadditions with alkenes under Lewis acid catalysis to form tetrasubstituted tetrahydrofurans, a reaction less feasible with aliphatic fluorinated epoxides .

- Steric Effects : The tert-butyl group in 2-(1,1-dimethylethyl)-3-methyloxirane hinders ring-opening reactions, limiting its utility in complex syntheses .

Stereochemical Control

- Fluorinated Derivatives : The chiral center in 2-(1-Fluoroethyl)-3-methyloxirane allows for enantioselective synthesis of fluorinated pharmaceuticals, as seen in analogs like (S)-3,3,3-trifluoropropene oxide .

- Aryl-Substituted Derivatives: Trans-2,3-diphenyloxirane (a non-fluorinated analog) is synthesized via Jacobsen epoxidation, achieving high enantiomeric excess (>90%) through chiral catalysts .

Research Findings and Challenges

- Stability Issues : Fluorinated epoxides like 2-(1-Fluoroethyl)-3-methyloxirane are prone to hydrolysis under acidic conditions, requiring anhydrous handling .

- Toxicity: Aliphatic epoxides (e.g., 2-[(3-Methylphenoxy)methyl]oxirane) may cause respiratory irritation, necessitating strict safety protocols during synthesis .

- Synthetic Limitations : Bulky substituents (e.g., tert-butyl) reduce reaction yields in ring-opening reactions, as observed in 2-(1,1-dimethylethyl)-3-methyloxirane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.